molecular formula C23H30N6OS2 B569050 Dithiodesmethylcarbodenafil CAS No. 1333233-46-7

Dithiodesmethylcarbodenafil

Cat. No.: B569050
CAS No.: 1333233-46-7
M. Wt: 470.654
InChI Key: HGBHSRKRWPQIHK-UHFFFAOYSA-N
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Description

Dithiodesmethylcarbodenafil is a chemical compound with the molecular formula C23H30N6OS2. It is a structural analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This compound has been identified as an adulterant in various health products, particularly those marketed for male sexual performance enhancement .

Mechanism of Action

Target of Action

Dithiodesmethylcarbodenafil is a structural analogue of sildenafil . The primary target of this compound is likely to be phosphodiesterase 5 (PDE5), a key enzyme involved in the regulation of blood flow in tissues . PDE5 inhibitors, like sildenafil, are commonly used in the treatment of erectile dysfunction and pulmonary arterial hypertension .

Mode of Action

As a PDE5 inhibitor, this compound likely works by blocking the enzymatic action of PDE5, which breaks down cyclic guanosine monophosphate (cGMP). cGMP is a substance that relaxes smooth muscles and widens blood vessels. The inhibition of PDE5 thus results in increased levels of cGMP, leading to smooth muscle relaxation and enhanced blood flow .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the nitric oxide-cGMP pathway. In this pathway, nitric oxide is produced as a neurotransmitter and it stimulates the production of cGMP. The cGMP then acts to relax smooth muscle tissue. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

Sildenafil is rapidly absorbed, widely distributed in the body, metabolized by the liver, and excreted in the feces and urine . The bioavailability of this compound could be influenced by factors such as formulation, dose, and individual patient characteristics.

Result of Action

The result of this compound’s action would be the relaxation of smooth muscle tissue and vasodilation, leading to increased blood flow. This can help in conditions like erectile dysfunction, where improved blood flow to certain tissues is desired .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can impact the absorption of orally administered drugs. Additionally, factors such as pH can influence the ionization state of the drug, which can affect its absorption and distribution. The action of this compound could also be influenced by the concurrent use of other medications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dithiodesmethylcarbodenafil involves multiple steps, starting with the preparation of the core pyrazolopyrimidine structure. The key steps include:

    Formation of the pyrazolopyrimidine core: This is typically achieved through the condensation of appropriate hydrazine derivatives with formamide or formic acid.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Dithiodesmethylcarbodenafil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can have different pharmacological properties .

Scientific Research Applications

Dithiodesmethylcarbodenafil has several scientific research applications:

    Chemistry: Used as a reference compound in the study of PDE5 inhibitors and their analogues.

    Biology: Investigated for its effects on cellular signaling pathways involving cyclic guanosine monophosphate (cGMP).

    Medicine: Studied for its potential therapeutic effects and as a model compound for developing new PDE5 inhibitors.

    Industry: Used in the formulation of health supplements and performance-enhancing products

Comparison with Similar Compounds

Uniqueness: Dithiodesmethylcarbodenafil is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to sildenafil and other analogues. These modifications can influence its potency, selectivity, and duration of action .

Properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6OS2/c1-5-7-17-19-20(28(4)26-17)22(31)25-21(24-19)16-14-15(8-9-18(16)30-6-2)23(32)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBHSRKRWPQIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333233-46-7
Record name Dithiodesmethylcarbodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333233467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DITHIODESMETHYLCARBODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59C89P1O6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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